Ethyl 3-oxovalerate

描述

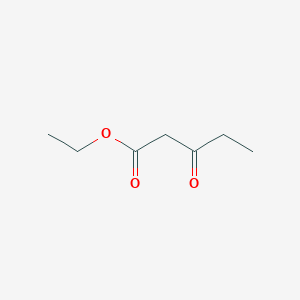

Structure

3D Structure

属性

IUPAC Name |

ethyl 3-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-3-6(8)5-7(9)10-4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDRCONFHWYGWFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197800 | |

| Record name | Ethyl 3-oxovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4949-44-4 | |

| Record name | Ethyl 3-oxopentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4949-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-oxovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004949444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4949-44-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78662 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4949-44-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-oxovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-oxovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 3-oxovalerate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P45XZ5RD8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-oxovalerate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-oxovalerate, also known as ethyl propionylacetate, is a versatile β-keto ester that serves as a crucial building block in organic synthesis. Its unique chemical structure, featuring both a ketone and an ester functional group, allows for a wide range of chemical transformations, making it an invaluable intermediate in the production of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] This document provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols with reaction mechanisms, and a survey of its significant applications, particularly within the pharmaceutical industry.

Properties of this compound

This compound is a colorless to pale yellow liquid with a fruity odor.[1][3] It is slightly soluble in water but miscible with many organic solvents, including glacial acetic acid.[4][5]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₃ | [6][7][8] |

| Molecular Weight | 144.17 g/mol | [1][6][8] |

| CAS Number | 4949-44-4 | [6][7][8] |

| Appearance | Colorless to pale yellow clear liquid | [1][6][9] |

| Boiling Point | 191 °C (at 760 mmHg); 83-84 °C (at 12 mmHg) | [1][5][9] |

| Density | 1.012 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.422 | [5] |

| Flash Point | 77.8 °C (172 °F) | [2][5] |

| pKa | 10.58 | [4][5] |

| Purity | >97.0% (GC) | [6][9] |

| Solubility | Slightly soluble in water; soluble in organic solvents | [1][4] |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

-

¹H NMR (CDCl₃): The proton NMR spectrum shows characteristic signals for the ethyl ester and the propionyl group.

-

¹³C NMR (CDCl₃):

-

δ 203.48 (ketone C=O)

-

δ 180.07 (ester C=O)

-

δ 61.33 (-OCH₂CH₃)

-

δ 49.03 (-C(=O)CH₂C(=O)-)

-

δ 36.32 (-C(=O)CH₂CH₃)

-

δ 14.13 (-OCH₂CH₃)

-

δ 7.56 (-C(=O)CH₂CH₃)[11]

-

-

Infrared (IR) Spectroscopy: The IR spectrum displays strong absorption bands characteristic of its functional groups. A strong peak is observed around 1735-1750 cm⁻¹ for the ester carbonyl (C=O) stretching vibration, and another strong peak for the ketone carbonyl is also present.[7][12] C-O stretching vibrations for the ester group are typically found in the 1230-1250 cm⁻¹ region.[12]

-

Mass Spectrometry (MS): The electron ionization mass spectrum shows a molecular ion peak corresponding to its molecular weight.[13]

Synthesis of this compound

The most common and industrially significant method for synthesizing β-keto esters like this compound is the Claisen condensation .[14][15]

Claisen Condensation Mechanism

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base, such as sodium ethoxide.[16] The reaction involves the nucleophilic acyl substitution of an ester enolate onto another ester molecule. The mechanism proceeds through several steps, which are driven to completion by the deprotonation of the resulting β-keto ester, a thermodynamically favorable step.[14][17]

Caption: Mechanism of the Claisen condensation for this compound synthesis.

Experimental Protocol: Claisen Condensation

This protocol describes the self-condensation of ethyl propionate to yield this compound.

Materials:

-

Sodium metal

-

Absolute ethanol

-

Ethyl propionate (dry)

-

Diethyl ether (dry)

-

Aqueous Hydrochloric Acid (e.g., 6M HCl) or Acetic Acid solution

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, prepare a solution of sodium ethoxide by carefully adding sodium metal in portions to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: Once all the sodium has reacted and the solution has cooled, immerse the flask in an ice-water bath.

-

Addition of Ester: Add dry ethyl propionate dropwise to the stirred sodium ethoxide solution at a rate that maintains the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC or GC). The reaction mixture will typically become a thick slurry.[18]

-

Quenching and Workup: Cool the reaction mixture in an ice bath and carefully neutralize it by slowly adding cold dilute hydrochloric acid or acetic acid until the pH is acidic.[19]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

-

Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and finally with brine.[19]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound (b.p. 83-84 °C/12 mmHg).[5]

Synthesis and Purification Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: General experimental workflow for this compound synthesis.

Applications in Research and Drug Development

This compound is a highly valuable intermediate in the synthesis of complex organic molecules.

-

Pharmaceutical Intermediates: It is a key starting material for numerous active pharmaceutical ingredients (APIs). Notably, it is an intermediate in the synthesis of the cholesterol-lowering drug Rosuvastatin and the antifungal agent Voriconazole.[8][20]

-

Synthesis of Bioactive Molecules: The compound is used to prepare a variety of bioactive molecules, including the antibiotic methylenomycin B and the non-steroidal anti-inflammatory drug (NSAID) etodolic acid.[2]

-

Heterocyclic Chemistry: It serves as a precursor for synthesizing various heterocyclic compounds, such as substituted 1,2-oxazoles, which are important scaffolds in medicinal chemistry.[2]

-

Metabolic and Biochemical Research: this compound is utilized in the synthesis of PPAR (peroxisome proliferator-activated receptor) agonist ligands, which are critical in regulating metabolism and inflammation.[2] Certain derivatives have also been investigated as potential selective anticancer agents.[2]

-

Fine Chemicals: Beyond pharmaceuticals, it is used in the industrial production of flavors and fragrances due to its characteristic fruity aroma.[2]

Safety and Handling

This compound is a combustible liquid and can cause irritation to the skin, eyes, and respiratory system.[5][7] Standard laboratory safety precautions should be followed.

-

GHS Hazard Statements: H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][7]

-

Precautionary Measures: Use in a well-ventilated area, wear protective gloves, safety glasses, and a lab coat. Keep away from heat, sparks, and open flames.[5]

-

Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.[5][9] It is incompatible with strong oxidizing agents and strong bases.[4]

This document is intended for informational purposes for qualified professionals and is based on publicly available data. All laboratory work should be conducted with a thorough risk assessment and adherence to institutional safety protocols.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound, this compound manufacturer and supplier - Mimei Biotechnology [orencn.com]

- 4. This compound(4949-44-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. Ethyl propionylacetate | 4949-44-4 [amp.chemicalbook.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound | C7H12O3 | CID 78656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. This compound | 4949-44-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. Ethyl propionylacetate(4949-44-4) 1H NMR spectrum [chemicalbook.com]

- 11. Ethyl propionylacetate synthesis - chemicalbook [chemicalbook.com]

- 12. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Ethyl propionylacetate [webbook.nist.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. m.youtube.com [m.youtube.com]

- 18. electronicsandbooks.com [electronicsandbooks.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to Ethyl 3-oxovalerate (CAS 4949-44-4) for Researchers and Drug Development Professionals

Introduction: Ethyl 3-oxovalerate, also known as ethyl propionylacetate, is a versatile β-keto ester with the CAS number 4949-44-4.[1][2][3] This organic compound serves as a crucial building block in synthetic organic chemistry, finding significant application as an intermediate in the production of pharmaceuticals, agrochemicals, and various heterocyclic compounds.[4][5] Its unique chemical structure, featuring both a ketone and an ester functional group, imparts a high degree of reactivity, making it a valuable precursor for a wide range of chemical transformations.[5] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a fruity odor.[4][6] It is slightly soluble in water but miscible with glacial acetic acid and other common organic solvents.[4][7][8] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | References |

| CAS Number | 4949-44-4 | [4][6][7][8][9] |

| Molecular Formula | C₇H₁₂O₃ | [4][6][7][8][9] |

| Molecular Weight | 144.17 g/mol | [4][6][7][9] |

| Appearance | Colorless to pale yellow liquid | [4][6] |

| Boiling Point | 191 °C (at 760 mmHg) | [4] |

| 83-84 °C (at 12 mmHg) | [8] | |

| Density | 1.012 - 1.018 g/cm³ | [7][8] |

| Refractive Index (n20/D) | 1.422 | [8] |

| Flash Point | 172 °F (77.8 °C) | [5][8] |

| pKa | 10.58 | [7] |

| Solubility | Slightly soluble in water; Miscible with glacial acetic acid | [7][8] |

Spectroscopic Data

The structural confirmation of this compound is supported by various spectroscopic techniques. Key spectral data are summarized in Table 2.

| Spectroscopic Data | Description | References |

| ¹H NMR | Provides information on the proton environment in the molecule. | [10] |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. | [9] |

| Mass Spectrometry (MS) | Confirms the molecular weight of the compound. | [9][11] |

| Infrared (IR) Spectroscopy | Shows characteristic absorption bands for the functional groups present. | [9] |

Synthesis of this compound

One notable synthetic route to this compound involves the acylation of 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid. This two-stage process begins with the acylation of Meldrum's acid using an acylating agent like propionyl chloride in the presence of a base such as pyridine. The resulting intermediate is then subjected to reflux in ethanol to yield this compound.

Applications in Organic Synthesis

The reactivity of the methylene group situated between two carbonyl functionalities in this compound makes its α-carbon acidic and a prime site for various chemical reactions. This unique reactivity allows it to serve as a key intermediate in the synthesis of a wide array of compounds, particularly heterocyclic structures with significant biological activity.[4][5]

Synthesis of Heterocyclic Compounds

This compound is a valuable precursor in multicomponent reactions for the synthesis of diverse heterocyclic systems.

-

Pyrazoles: The reaction of β-keto esters like this compound with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles. This reaction proceeds through a condensation followed by cyclization.

-

Dihydropyrimidinones (Biginelli Reaction): The Biginelli reaction is a one-pot cyclocondensation involving a β-keto ester, an aldehyde, and urea or thiourea. This reaction is a straightforward method for producing dihydropyrimidinones, a class of compounds with a wide range of pharmacological activities.

-

Dihydropyridines (Hantzsch Synthesis): The Hantzsch dihydropyridine synthesis involves the condensation of a β-keto ester, an aldehyde, and a nitrogen donor like ammonia or ammonium acetate.[12] The resulting 1,4-dihydropyridine core is present in several important pharmaceutical agents.[12]

Intermediate in Pharmaceutical Synthesis

This compound is a recognized intermediate in the synthesis of various pharmaceuticals.[4][5] A notable example is its use in the preparation of Rosuvastatin, a widely prescribed medication for lowering cholesterol.[13] It also serves as a starting material for the synthesis of other bioactive molecules such as methylenomycin B and etodolic acid.[5]

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of derivatives from this compound. Below are representative protocols for the synthesis of pyrazole and dihydropyrimidinone derivatives.

Synthesis of 5-ethyl-3-methyl-1H-pyrazol-5(4H)-one (A Pyrazolone Derivative)

This protocol is adapted from a general procedure for the synthesis of pyrazoles from β-keto esters.

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid (optional, as catalyst)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

-

Slowly add hydrazine hydrate (1.1 equivalents) to the solution at 0 °C with stirring.

-

(Optional) Add a catalytic amount of glacial acetic acid.

-

Allow the reaction mixture to stir at room temperature for several hours (e.g., 15 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by pouring it into water and a saturated aqueous solution of sodium bicarbonate.

-

The product is then extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

One-Pot Synthesis of 4-Aryl-3,4-dihydropyrimidin-2(1H)-ones (Biginelli Reaction)

This is a general procedure for the Biginelli reaction which can be applied using this compound.

Materials:

-

This compound

-

An aromatic aldehyde (e.g., benzaldehyde)

-

Urea or Thiourea

-

Ethanol

-

Catalytic amount of acid (e.g., HCl) or a Lewis acid

Procedure:

-

In a round-bottom flask, combine this compound (1 equivalent), the aromatic aldehyde (1 equivalent), and urea or thiourea (1.5 equivalents).

-

Add ethanol as the solvent and a catalytic amount of a suitable acid.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature. A precipitate may form.

-

Collect the solid product by vacuum filtration and wash it with cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford the pure dihydropyrimidinone.

Biological Significance and Signaling Pathways

Derivatives of this compound have shown promise in drug discovery, particularly in the areas of metabolic diseases and oncology.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

Compounds synthesized using this compound have been explored as ligands for Peroxisome Proliferator-Activated Receptors (PPARs).[5] PPARs are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism.[14] Agonists of PPARγ, for instance, are used as insulin sensitizers in the treatment of type 2 diabetes. The synthesis of novel PPAR agonists often involves the use of versatile building blocks like this compound to construct the necessary molecular scaffolds.

The general mechanism of PPAR activation involves the binding of a ligand, which leads to the heterodimerization of PPAR with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

Caption: Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway.

Anticancer Activity and Apoptosis Induction

Pyrazole derivatives, which can be synthesized from this compound, have been investigated for their anticancer properties. Studies have shown that certain pyrazole compounds can induce apoptosis (programmed cell death) in cancer cells. The proposed mechanisms often involve the generation of reactive oxygen species (ROS), leading to cellular stress and the activation of apoptotic signaling cascades.

Key players in these apoptotic pathways include the Bcl-2 family of proteins (which regulate mitochondrial membrane permeability), caspases (a family of proteases that execute apoptosis), and the tumor suppressor protein p53. The induction of apoptosis by these compounds can lead to the arrest of the cell cycle and inhibition of tumor growth.

Caption: Simplified Apoptotic Signaling Pathway Induced by Pyrazole Derivatives.

Safety and Handling

This compound is a combustible liquid and should be handled with care.[7][12] It is incompatible with strong oxidizing agents and strong bases.[7] Thermal decomposition can lead to the release of carbon monoxide and carbon dioxide.[7] It is irritating to the eyes, respiratory system, and skin.[8][9] Therefore, appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[7] Work should be conducted in a well-ventilated area.[7]

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and other bioactive compounds. Its ability to participate in a variety of chemical reactions, particularly multicomponent reactions for the formation of heterocyclic systems, makes it an indispensable tool for medicinal chemists and researchers in drug development. A thorough understanding of its properties, synthetic utility, and the biological activities of its derivatives is essential for leveraging its full potential in the creation of novel therapeutic agents. As research continues to uncover new applications and synthetic methodologies, the importance of this compound in the field of organic and medicinal chemistry is set to grow.

References

- 1. Design, Synthesis, and Biological Evaluation of Triazolone Derivatives as Potent PPARα/δ Dual Agonists for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by SO3H@imineZCMNPs as a novel, efficient and reusable acidic nanocatalyst under solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. journals.iau.ir [journals.iau.ir]

- 7. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An Efficient One-Pot Synthesis of Dihydropyrimidinones Under Solvent-Free Conditions – Oriental Journal of Chemistry [orientjchem.org]

- 10. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]

- 12. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Design, synthesis, and biological evaluation of novel dual FFA1 and PPARδ agonists possessing phenoxyacetic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical and Chemical Properties of Ethyl 3-oxovalerate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxovalerate, also known as ethyl propionylacetate, is a versatile β-keto ester with significant applications in organic synthesis and the pharmaceutical industry. Its unique chemical structure, featuring both a ketone and an ester functional group, imparts a rich reactivity profile, making it a valuable building block for a wide array of complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and its role in significant synthetic pathways.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a characteristic fruity odor. It is sparingly soluble in water but miscible with many organic solvents.[1]

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | ethyl 3-oxopentanoate | [2] |

| Synonyms | Ethyl propionylacetate, 3-Ketovaleric acid ethyl ester | [3] |

| CAS Number | 4949-44-4 | [3] |

| Molecular Formula | C₇H₁₂O₃ | [4] |

| Molecular Weight | 144.17 g/mol | [4] |

| Appearance | Colorless to almost colorless clear liquid | [5] |

| Boiling Point | 191 °C (at 760 mmHg) | [6] |

| 83-84 °C (at 12 mmHg) | [1] | |

| Density | 1.012 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.422 | [6] |

| pKa | ~11 (in water) | [2] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Peaks/Shifts (ppm) | Reference(s) |

| ¹H NMR (CDCl₃) | δ 4.19 (q, 2H), 3.40 (s, 2H), 2.58 (q, 2H), 1.28 (t, 3H), 1.08 (t, 3H) | [7] |

| ¹³C NMR (CDCl₃) | δ 203.48, 170.07, 61.33, 49.03, 36.32, 14.13, 7.56 | [7] |

| Infrared (IR) | Major peaks corresponding to C=O (ester and ketone), C-O, and C-H stretching. | [2] |

Chemical Reactivity and Synthetic Applications

The chemical behavior of this compound is dominated by the presence of the β-keto ester functionality. The active methylene group, flanked by two carbonyls, is acidic and readily deprotonated to form a stabilized enolate ion. This enolate is a potent nucleophile and participates in a variety of carbon-carbon bond-forming reactions.

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, this compound exists as a mixture of keto and enol tautomers in solution. The equilibrium position is influenced by the solvent and temperature.[8][9] The enol form is stabilized by intramolecular hydrogen bonding.

Alkylation and Acylation Reactions

The enolate of this compound can be readily alkylated at the α-carbon using alkyl halides. Similarly, acylation can be achieved using acyl chlorides or anhydrides to introduce an additional acyl group. These reactions are fundamental for building more complex carbon skeletons.

Synthesis of Heterocyclic Compounds

This compound is a key precursor in several multicomponent reactions for the synthesis of heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.

-

Hantzsch Pyridine Synthesis: This reaction involves the condensation of an aldehyde, ammonia, and two equivalents of a β-keto ester to form a dihydropyridine, which can be subsequently oxidized to the corresponding pyridine.

-

Biginelli Reaction: A one-pot cyclocondensation of this compound, an aldehyde, and urea or thiourea yields dihydropyrimidinones, a class of compounds with diverse pharmacological activities.[10]

-

Japp-Klingemann Reaction: This reaction of this compound with a diazonium salt leads to the formation of a hydrazone, which can be a precursor to indoles via Fischer indole synthesis.[10]

-

Guareschi-Thorpe Condensation: Condensation with cyanoacetic esters in the presence of ammonia can produce substituted pyridines.

Role in Drug Development: Synthesis of Rosuvastatin

This compound serves as a crucial intermediate in the industrial synthesis of Rosuvastatin, a widely prescribed medication for lowering cholesterol.[3] The synthesis involves a Knoevenagel condensation of this compound with a pyrimidine aldehyde derivative, followed by a series of transformations to construct the dihydroxy heptenoate side chain.

Experimental Protocols

Synthesis of this compound

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

-

Dichloromethane (anhydrous)

-

Pyridine

-

Propionyl chloride

-

Ethanol (anhydrous)

-

3% Hydrochloric acid solution

-

Saturated sodium chloride solution

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for elution)

Procedure:

-

In a dry flask under a nitrogen atmosphere, dissolve Meldrum's acid in anhydrous dichloromethane and cool the solution on an ice bath.

-

Slowly add a solution of pyridine and propionyl chloride in anhydrous dichloromethane to the stirred Meldrum's acid solution.

-

Stir the reaction mixture at 0 °C for one hour, and then at room temperature for two hours.

-

Transfer the mixture to a separatory funnel and wash twice with 3% hydrochloric acid solution, followed by two washes with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to obtain the crude acylated Meldrum's acid.

-

Reflux the crude product in anhydrous ethanol. The evolution of carbon dioxide will be observed.

-

After the reaction is complete, remove the ethanol by evaporation to yield crude this compound.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[7]

Purification by Fractional Distillation

For larger quantities or to achieve higher purity, fractional distillation under reduced pressure is the preferred method of purification.

Equipment:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux column)

-

Distillation head with thermometer

-

Condenser

-

Receiving flasks

-

Vacuum source and gauge

-

Heating mantle and magnetic stirrer

Procedure:

-

Assemble the fractional distillation apparatus, ensuring all glassware is dry and joints are properly sealed with vacuum grease.

-

Charge the round-bottom flask with the crude this compound and a magnetic stir bar.

-

Gradually apply vacuum to the system.

-

Begin heating the flask gently while stirring.

-

Collect any low-boiling impurities as the forerun.

-

Once the temperature stabilizes at the boiling point of this compound at the recorded pressure (approx. 83-84 °C at 12 mmHg), collect the main fraction in a clean receiving flask.[1][11]

-

Discontinue heating and allow the system to cool before releasing the vacuum.

General Protocol for Alkylation of this compound

This protocol describes the ethylation of this compound as a representative alkylation reaction.

Materials:

-

This compound

-

Absolute ethanol

-

Sodium metal

-

Ethyl iodide

-

Diethyl ether

-

Anhydrous potassium carbonate

Procedure:

-

Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol under a reflux condenser.

-

Cool the sodium ethoxide solution and slowly add this compound with continuous cooling.

-

Slowly add ethyl iodide to the reaction mixture.

-

Reflux the mixture on a water bath until the reaction is complete (can be monitored by TLC).

-

Remove the ethanol by distillation.

-

Add water to the residue and extract the product with diethyl ether.

-

Dry the combined ether extracts over anhydrous potassium carbonate.

-

Remove the diethyl ether by distillation.

-

Purify the resulting ethyl 2-ethyl-3-oxovalerate by distillation under reduced pressure.[1]

General Protocol for Acylation of this compound

This protocol outlines the acetylation of this compound.

Materials:

-

This compound

-

Magnesium turnings

-

Benzene (anhydrous)

-

Acetyl chloride

-

Diethyl ether

-

5% Sodium bicarbonate solution

-

Anhydrous calcium chloride

-

Saturated aqueous solution of copper acetate

-

25% Sulfuric acid

Procedure:

-

Heat a mixture of magnesium turnings, this compound, anhydrous benzene, and acetyl chloride under reflux.

-

Cool the reaction mixture and decant the liquid portion. Wash the residue with diethyl ether.

-

Combine the organic phases and wash with water, 5% sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous calcium chloride and remove the solvents by distillation.

-

Precipitate the product as its copper derivative by adding a saturated aqueous solution of copper acetate.

-

Filter the copper derivative, wash with water, and then suspend it in diethyl ether.

-

Decompose the copper complex by shaking with 25% sulfuric acid.

-

Separate the ether layer, dry it, and remove the ether by distillation.

-

Purify the resulting ethyl 2-acetyl-3-oxovalerate by distillation under reduced pressure.

Conclusion

This compound is a cornerstone intermediate in modern organic and medicinal chemistry. Its well-defined physical properties and predictable, versatile reactivity make it an invaluable tool for the synthesis of a wide range of valuable compounds, from pharmaceuticals like Rosuvastatin to complex heterocyclic scaffolds. The experimental protocols provided herein offer a practical guide for the synthesis, purification, and further derivatization of this important molecule, empowering researchers and drug development professionals in their scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C7H12O3 | CID 78656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis process method of rosuvastatin - Eureka | Patsnap [eureka.patsnap.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. researchgate.net [researchgate.net]

- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 9. Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester) | PHYWE [phywe.com]

- 10. benchchem.com [benchchem.com]

- 11. digitalcommons.xula.edu [digitalcommons.xula.edu]

An In-depth Technical Guide to Ethyl 3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 3-oxopentanoate, a versatile keto-ester of significant interest in organic synthesis and drug discovery. This document details its chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis via Claisen condensation, and its applications, particularly in the synthesis of pharmaceutical intermediates.

Chemical Identity and Structure

Ethyl 3-oxopentanoate, a colorless to pale yellow liquid, is a beta-keto ester with the molecular formula C₇H₁₂O₃.[1][2] Its structure features a ketone functional group at the beta position relative to the ester group, which imparts it with a unique reactivity profile.

IUPAC Name: ethyl 3-oxopentanoate[3]

Synonyms: Ethyl 3-oxovalerate, Ethyl propionylacetate, 3-Oxopentanoic acid ethyl ester, Propionylacetic acid ethyl ester[3]

Chemical Structure:

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of ethyl 3-oxopentanoate is presented below. This data is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₂O₃ | [3] |

| Molecular Weight | 144.17 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 191 °C at 760 mmHg | [4] |

| 83-84 °C at 12 mmHg | [2] | |

| Density | 1.012 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.422 | [2][4] |

| Solubility | Miscible with glacial acetic acid | [2] |

| CAS Number | 4949-44-4 | [3] |

Spectroscopic Data: While detailed spectra are best obtained experimentally, typical spectroscopic features include:

-

¹H NMR: Signals corresponding to the two ethyl groups and the methylene group between the carbonyls. The number of unique proton signals is expected to be 5.[5]

-

¹³C NMR: Resonances for the seven carbon atoms, including two carbonyl carbons (ketone and ester), and the various aliphatic carbons. The number of unique carbon signals is expected to be 5.[5]

-

Infrared (IR) Spectroscopy: Characteristic strong absorption bands for the C=O stretching of the ketone and the ester functionalities.

-

Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Synthesis of Ethyl 3-oxopentanoate via Claisen Condensation

Ethyl 3-oxopentanoate is commonly synthesized via a crossed Claisen condensation between ethyl propionate and ethyl acetate using a strong base such as sodium ethoxide.[6] The following is a detailed experimental protocol for this synthesis.

Reaction Mechanism

The Claisen condensation proceeds through the following key steps:

-

Enolate Formation: A strong base (e.g., sodium ethoxide) removes an acidic α-proton from an ester molecule (in this case, ethyl acetate) to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second ester molecule (ethyl propionate).

-

Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.

-

Elimination of Alkoxide: The tetrahedral intermediate collapses, eliminating an alkoxide (ethoxide) leaving group to form the β-keto ester.

-

Deprotonation (Driving Force): The resulting β-keto ester is more acidic than the starting esters and is deprotonated by the alkoxide base. This final, essentially irreversible acid-base reaction drives the equilibrium towards the product.

-

Protonation: Acidic workup protonates the enolate to yield the final ethyl 3-oxopentanoate product.[7]

Experimental Protocol

Materials:

-

Sodium metal

-

Absolute ethanol

-

Ethyl propionate

-

Ethyl acetate

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (dilute)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved to form a solution of sodium ethoxide.

-

Reaction Setup: Cool the sodium ethoxide solution in an ice bath.

-

Addition of Reactants: Add a mixture of ethyl propionate and ethyl acetate (in a suitable molar ratio, typically with the ester containing the more acidic α-protons in slight excess) dropwise to the stirred sodium ethoxide solution. Maintain the temperature of the reaction mixture between 0-5 °C during the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for several hours or until the reaction is deemed complete by thin-layer chromatography (TLC) analysis.

-

Workup: Cool the reaction mixture in an ice bath and slowly add dilute hydrochloric acid to neutralize the excess base and protonate the product enolate. The pH should be adjusted to be slightly acidic.

-

Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Shake the funnel and allow the layers to separate. Extract the aqueous layer with two more portions of diethyl ether.

-

Washing: Combine the organic extracts and wash them with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude ethyl 3-oxopentanoate can be purified by vacuum distillation.

Applications in Drug Development

Ethyl 3-oxopentanoate is a valuable building block in the synthesis of various pharmaceuticals.[8] Its bifunctional nature allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex molecules. One notable application is its use as an intermediate in the synthesis of Rosuvastatin, a widely prescribed HMG-CoA reductase inhibitor used to treat high cholesterol.[9]

Signaling Pathways and Experimental Workflows

The primary chemical transformation involving ethyl 3-oxopentanoate is its synthesis via the Claisen condensation. The logical workflow for its synthesis and subsequent purification is depicted below.

References

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C7H12O3 | CID 78656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ethyl 3-oxopentanoate [stenutz.eu]

- 5. Solved Ethyl 3-oxopentanoate has 5 proton signals and 5 | Chegg.com [chegg.com]

- 6. nbinno.com [nbinno.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. asianpubs.org [asianpubs.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 3-Oxovalerate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 3-oxovalerate. The document details the spectral data for both the keto and enol tautomers, offers a thorough experimental protocol for data acquisition, and presents a visual representation of the molecular structure and its NMR signal correlations.

Introduction

This compound, also known as ethyl propionylacetate, is a β-keto ester of significant interest in organic synthesis and pharmaceutical development. A key characteristic of this compound is its existence in a state of keto-enol tautomerism, an equilibrium between the ketone and enol forms. NMR spectroscopy is an indispensable tool for characterizing this equilibrium and elucidating the distinct structural features of each tautomer. This guide presents a detailed examination of the ¹H and ¹³C NMR spectra, providing valuable data for researchers working with this and related compounds.

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR data for the keto and enol forms of this compound in deuterated chloroform (CDCl₃). The keto form is the major tautomer in this solvent.

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃

| Assignment (Keto Form) | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |

| H-a (-OCH₂CH₃) | 4.20 | Quartet | 7.1 | 2H |

| H-b (-COCH₂CO-) | 3.46 | Singlet | - | 2H |

| H-c (-COCH₂CH₃) | 2.58 | Quartet | 7.3 | 2H |

| H-d (-OCH₂CH₃) | 1.28 | Triplet | 7.1 | 3H |

| H-e (-COCH₂CH₃) | 1.08 | Triplet | 7.3 | 3H |

| Assignment (Enol Form) | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |

| Enol-OH | ~12.0 | Broad Singlet | - | 1H |

| Enol-CH | 5.05 | Singlet | - | 1H |

| -OCH₂CH₃ | 4.18 | Quartet | 7.1 | 2H |

| -C=C-CH₂CH₃ | 2.25 | Quartet | 7.5 | 2H |

| -OCH₂CH₃ | 1.27 | Triplet | 7.1 | 3H |

| -C=C-CH₂CH₃ | 1.10 | Triplet | 7.5 | 3H |

Note: The chemical shifts and coupling constants for the enol form are estimated based on typical values for similar β-keto esters, as the enol form is the minor component in CDCl₃.

Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃

| Assignment (Keto Form) | Chemical Shift (δ) [ppm] |

| C-1 (Ester C=O) | 171.5 |

| C-3 (Ketone C=O) | 202.5 |

| C-2 (-COCH₂CO-) | 50.0 |

| C-4 (-COCH₂CH₃) | 36.0 |

| C-5 (-COCH₂CH₃) | 7.8 |

| -OCH₂CH₃ | 61.5 |

| -OCH₂CH₃ | 14.1 |

| Assignment (Enol Form) | Chemical Shift (δ) [ppm] |

| Ester C=O | 172.0 |

| Enol C-OH | 175.0 |

| Enol =CH- | 90.0 |

| =C-CH₂CH₃ | 28.0 |

| =C-CH₂CH₃ | 10.0 |

| -OCH₂CH₃ | 60.0 |

| -OCH₂CH₃ | 14.2 |

Note: The chemical shifts for the enol form are estimated based on typical values for similar β-keto esters.

Experimental Protocols

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

-

Instrument Setup: The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tuning and Matching: Tune and match the probe for the respective nucleus (¹H or ¹³C) to ensure optimal signal-to-noise.

-

Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent to maintain a stable magnetic field.

-

Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity and sharp spectral lines.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Spectral Width: Approximately 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Mandatory Visualization

The following diagrams illustrate the molecular structure and the logical relationships of the NMR signals for the keto form of this compound.

Caption: Correlation of ¹H and ¹³C NMR signals to the keto form of this compound.

The following diagram illustrates the keto-enol tautomerism equilibrium.

Caption: Keto-enol tautomerism equilibrium of this compound.

An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry Data of Ethyl 3-oxovalerate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) data for Ethyl 3-oxovalerate (also known as ethyl propionylacetate). The information herein is intended to support researchers, scientists, and professionals in drug development in the identification, characterization, and quality control of this compound. This document presents key spectral data in a structured format, details experimental protocols for data acquisition, and includes visualizations to illustrate analytical workflows and fragmentation pathways.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, which exists in keto-enol tautomerism, the IR spectrum will display characteristic absorption bands for both forms. The aliphatic ester and ketone carbonyl (C=O) stretches are particularly prominent.[1][2]

Table 1: Key IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Keto Form (cm⁻¹) | Enol Form (cm⁻¹) | Reference(s) |

| C=O Stretch | Ester Carbonyl | 1750-1735 | ~1650 | [1][2] |

| C=O Stretch | Ketone Carbonyl | ~1715 | - | [1] |

| C-O Stretch | Ester | 1300-1000 | 1300-1000 | [2] |

| C-H Stretch | sp³ C-H | 2980-2850 | 2980-2850 | |

| C=C Stretch | Vinylic | - | 1650-1600 | [1] |

| O-H Stretch | Enolic OH | - | 3200-2500 (broad) |

Mass Spectrometry (MS) Data

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern that can be used for its identification. The fragmentation is primarily driven by cleavages alpha to the carbonyl groups and McLafferty rearrangements.[3] The molecular ion peak is expected at an m/z corresponding to its molecular weight (144.17 g/mol ).[4][5][6]

Table 2: Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Proposed Structure | Reference(s) |

| 144 | [C₇H₁₂O₃]⁺• | Molecular Ion | [7] |

| 99 | [M - OCH₂CH₃]⁺ | [CH₃CH₂COCH₂CO]⁺ | [8] |

| 88 | [M - CH₂=C=O]⁺• | McLafferty Rearrangement Product | |

| 71 | [M - COOCH₂CH₃]⁺ | [CH₃CH₂COCH₂]⁺ | |

| 57 | [CH₃CH₂CO]⁺ | Propionyl Cation | [4] |

| 43 | [CH₃CO]⁺ | Acetyl Cation | [4][9] |

| 29 | [CH₃CH₂]⁺ | Ethyl Cation | [4] |

Experimental Protocols

A general procedure for obtaining the IR spectrum of a liquid β-keto ester like this compound is as follows:[1]

-

Sample Preparation :

-

Instrument Setup :

-

Data Acquisition :

-

Data Processing and Analysis :

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.[1]

-

Identify the characteristic absorption bands as detailed in Table 1.

-

The following is a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.[10]

-

Sample Preparation :

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

-

-

GC-MS System Setup :

-

Injector : Set to a temperature of 250°C with a split ratio of 50:1.

-

GC Column : Use a standard non-polar column (e.g., DB-5ms).

-

Oven Program : Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

MS Source : Electron Ionization (EI) at 70 eV.

-

MS Analyzer : Set to scan a mass range of m/z 40-400.[10]

-

-

Data Acquisition and Analysis :

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Acquire the mass spectrum of the chromatographic peak corresponding to this compound.

-

Identify the molecular ion peak and major fragment ions.

-

Compare the obtained spectrum with the predicted fragmentation pattern and, if available, with a library spectrum for confirmation.

-

Visualizations

Caption: Workflow for Spectroscopic Analysis.

Caption: Predicted EI-MS Fragmentation of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C7H12O3 | CID 78656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Ethyl propionylacetate [webbook.nist.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Tautomerism of Ethyl 3-Oxovalerate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the keto-enol tautomerism of ethyl 3-oxovalerate, a β-keto ester of significant interest in synthetic and medicinal chemistry. The dynamic equilibrium between its keto and enol forms is a critical factor influencing its reactivity and spectroscopic properties. This document details the underlying principles, influential factors, and experimental methodologies for the quantitative analysis of this phenomenon.

Introduction to Tautomerism in β-Keto Esters

Tautomerism is a form of constitutional isomerism where two structures, known as tautomers, are in rapid equilibrium. In the case of this compound, the equilibrium exists between the keto form and the enol form.[1] The α-hydrogens, situated between the two carbonyl groups, are sufficiently acidic to allow for their removal and subsequent protonation on the oxygen atom, leading to the formation of the enol.[1]

The enol form of β-keto esters is notably stabilized by two key factors: the formation of a conjugated π-system and the presence of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen, forming a stable six-membered ring.[1]

The Keto-Enol Equilibrium of this compound

The equilibrium between the keto and enol tautomers of this compound can be represented as follows:

Caption: Keto-enol tautomerism of this compound.

The position of this equilibrium is highly sensitive to a variety of factors, most notably the solvent, temperature, and concentration.

The solvent plays a crucial role in determining the ratio of keto to enol tautomers. Non-polar solvents tend to favor the enol form, as the intramolecular hydrogen bond is a primary stabilizing factor in a non-interactive environment.[2] Conversely, polar protic solvents can act as both hydrogen bond donors and acceptors, disrupting the internal hydrogen bond of the enol and stabilizing the more polar keto form.[2] Polar aprotic solvents also influence the equilibrium based on their dipole moments.

The equilibrium constant, Keq, is defined as the ratio of the concentration of the enol form to the keto form:

Keq = [Enol] / [Keto]

The percentage of the enol form can be calculated as:

% Enol = ([Enol] / ([Keto] + [Enol])) * 100

The following table summarizes the approximate percentage of the enol form for ethyl acetoacetate, a closely related β-keto ester, in various solvents, which provides a strong indication of the expected trends for this compound.

| Solvent | Dielectric Constant (ε) | % Enol (approx.) |

| Hexane | 1.9 | 46 |

| Carbon Tetrachloride | 2.2 | 33 |

| Benzene | 2.3 | 20 |

| Chloroform | 4.8 | 10 |

| Acetone | 20.7 | 7 |

| Ethanol | 24.6 | 8 |

| Water | 80.1 | <1 |

Note: Data presented is for ethyl acetoacetate and serves as a representative example.

Experimental Protocols for Tautomerism Analysis

The quantitative determination of the keto-enol equilibrium is most commonly achieved through Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Proton NMR spectroscopy is a powerful, non-destructive technique for quantifying the tautomeric ratio in solution.[2] The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation and integration of distinct signals for each tautomer.[3]

Experimental Protocol:

-

Sample Preparation:

-

Prepare a dilute solution (e.g., 0.05 M) of this compound in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆).[2] Using dilute solutions minimizes solute-solute interactions that could affect the equilibrium.

-

Ensure the use of high-purity solvents to avoid catalytic effects from acidic or basic impurities.

-

-

NMR Data Acquisition:

-

Record high-resolution ¹H NMR spectra at a constant temperature (e.g., 298 K).

-

Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.[2]

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to obtain accurate integrations.

-

-

Data Analysis:

-

Identify the characteristic signals for the keto and enol forms. For this compound, the key signals are:

-

Keto form: A singlet for the α-methylene protons (-CH₂-) typically around 3.4 ppm.

-

Enol form: A singlet for the vinylic proton (=CH-) typically around 5.0 ppm and a broad singlet for the enolic hydroxyl proton (-OH) at a downfield chemical shift (e.g., 12-13 ppm).[3]

-

-

Integrate the area of the α-methylene proton signal for the keto form (Iketo) and the vinylic proton signal for the enol form (Ienol).

-

Calculate the percentage of the enol form using the following equation, accounting for the number of protons each signal represents (2 for keto, 1 for enol): % Enol = [Ienol / (Ienol + (Iketo / 2))] * 100

-

References

Stability and Storage of Ethyl 3-Oxovalerate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 3-oxovalerate (CAS 4949-44-4), a key intermediate in various synthetic processes. Understanding the stability profile of this β-keto ester is critical for ensuring its integrity, minimizing degradation, and achieving reliable results in research and development.

Chemical Stability Profile

This compound is generally stable at room temperature when stored in a tightly sealed container under normal conditions.[1][2] However, as a β-keto ester, it is susceptible to degradation under certain environmental conditions. The primary degradation pathway is hydrolysis, which can be catalyzed by both acids and bases, leading to the formation of 3-oxovaleric acid and ethanol. The resulting β-keto acid is itself unstable and prone to decarboxylation, yielding pentan-2-one and carbon dioxide.

Incompatible Substances: To ensure the stability of this compound, contact with the following should be avoided:

-

Strong Oxidizing Agents: May lead to vigorous and potentially hazardous reactions.[1][2]

-

Strong Bases: Can catalyze rapid hydrolysis of the ester linkage.[1][2]

-

Strong Acids: Can also promote hydrolysis, although typically at a slower rate than strong bases.

The compound is also reported to be air-sensitive, and for long-term storage, it is advisable to keep it under an inert atmosphere.

Recommended Storage and Handling Conditions

To maintain the purity and stability of this compound, the following storage and handling procedures are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[2] Refrigeration (2-8°C) is often recommended for long-term storage. | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Store in a tightly closed container,[2] preferably under an inert gas like argon or nitrogen. | Prevents exposure to moisture and atmospheric oxygen, which can contribute to hydrolysis and oxidative degradation. |

| Light | Store in a light-resistant container. | While not explicitly stated in the search results as a primary concern, protection from light is a general good practice for storing organic compounds to prevent photochemical degradation. |

| Ventilation | Store in a well-ventilated area.[2] | Important for safety in case of accidental release. |

Handling Precautions:

-

Use in a well-ventilated area.

-

Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Keep away from heat, sparks, and open flames.[2]

Quantitative Stability Data (Illustrative Example)

Table 1: Kinetics of Alkaline Hydrolysis of Ethyl Acetate at Various Temperatures

| Temperature (°C) | Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) |

| 25 | Data not available in search results |

| 35 | Data not available in search results |

| 45 | Data not available in search results |

| 55 | Data not available in search results |

| 60 | Data not available in search results |

| 65 | Data not available in search results |

| 70 | Data not available in search results |

Note: While a study on the kinetics of ethyl acetate hydrolysis was identified, the specific rate constants at different temperatures were not provided in the search results.[3] The table structure is provided as a template for how such data would be presented.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound should involve forced degradation studies. These studies intentionally expose the compound to harsh conditions to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.

General Protocol for Forced Degradation Studies

Forced degradation studies are an essential component of drug development and help in understanding the intrinsic stability of a substance.[4]

Objective: To generate potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphate buffer

-

HPLC system with a UV or PDA detector

-

pH meter

-

Thermostatically controlled oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Heat the mixture (e.g., at 60°C for 24 hours). Take samples at various time points, neutralize with NaOH solution, and dilute to a suitable concentration for analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Keep the mixture at room temperature and take samples at various time points. Neutralize with HCl solution and dilute for analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution. Keep the mixture at room temperature and take samples at various time points. Dilute for analysis.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven (e.g., at 70°C for 48 hours). Also, prepare a solution and expose it to heat. Dissolve/dilute the samples for analysis.

-

Photolytic Degradation: Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Analyze the samples.

-

-

Sample Analysis:

-

Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method.

-

The HPLC method should be capable of separating the intact this compound from all its degradation products. A reversed-phase C18 column with a gradient elution of a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is a common starting point.

-

Monitor the elution profile using a UV or PDA detector at an appropriate wavelength.

-

Development of a Stability-Indicating HPLC Method

The development of a stability-indicating HPLC method is crucial for accurately quantifying the decrease in the concentration of the active substance and the formation of degradation products.[5]

Key Steps:

-

Column Selection: A C18 or C8 reversed-phase column is typically suitable.

-

Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol) is often required to achieve good separation of the parent compound and its degradation products.

-

Detector Wavelength Selection: The wavelength should be chosen to provide a good response for both the parent compound and the expected degradation products. A photodiode array (PDA) detector is advantageous as it can provide spectral information for peak identification and purity assessment.

-

Method Validation: The developed method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Visualizations

The following diagrams illustrate key concepts related to the stability and analysis of this compound.

Caption: Factors influencing the stability of this compound.

Caption: General workflow for a forced degradation study.

References

Commercial Sources and Purity of Ethyl 3-Oxovalerate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of Ethyl 3-oxovalerate (CAS No. 4949-44-4), a key intermediate in pharmaceutical and chemical synthesis. This document details commercial sources, typical purity levels, potential impurities, and analytical methodologies for quality assessment and purification.

Commercial Availability and Stated Purity

This compound, also known as ethyl propionylacetate, is readily available from several major chemical suppliers. The compound is typically offered at a purity level of 97% or greater, as determined by Gas Chromatography (GC). Below is a summary of offerings from prominent vendors.

| Supplier | Product Name(s) | Stated Purity | Analytical Method |

| TCI Chemicals | This compound | >97.0% | GC |

| Sigma-Aldrich | Ethyl propionylacetate | 97% | GC |

| Simson Pharma | This compound | High Quality (CoA available) | - |

| Chem-Impex | This compound | ≥ 97% | GC |

| CymitQuimica | This compound | >97.0% | GC |

It is standard practice for suppliers to provide a Certificate of Analysis (CoA) upon request, which offers lot-specific data on purity and the presence of any significant impurities.[1]

Synthesis, Potential Impurities, and Degradation

Understanding the synthesis routes of this compound is crucial for predicting potential impurities. A common method for its synthesis is the Claisen condensation of ethyl propionate with diethyl oxalate.

Potential Impurities from Synthesis:

-

Unreacted Starting Materials: Residual amounts of ethyl propionate and diethyl oxalate may be present.

-

Solvent Residues: Ethanol is a common solvent and may remain in the final product.

-

Byproducts of Side Reactions: Self-condensation of ethyl propionate can lead to the formation of higher molecular weight impurities.

-

Incomplete Reaction Products: Intermediates from the condensation reaction may persist if the reaction does not go to completion.

Degradation:

This compound is susceptible to hydrolysis of the ester group, particularly under acidic or basic conditions, which would yield 3-oxovaleric acid and ethanol. It is important to store the compound in a cool, dry, and well-ventilated area in a tightly sealed container to prevent degradation.[2] The material is stable at room temperature under normal storage conditions.[3]

Analytical Methodologies for Purity Assessment

A combination of chromatographic and spectroscopic techniques is employed to determine the purity of this compound and to characterize its structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary method for assessing the purity of this compound. It separates volatile compounds in a sample, which are then detected and identified by mass spectrometry. This technique is highly effective for quantifying the main component and identifying volatile impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound and the identification of impurities. A key feature of β-keto esters is the existence of keto-enol tautomerism. NMR spectroscopy can be used to study this equilibrium.[4] The presence of impurities can often be detected by characteristic signals in the NMR spectrum that do not correspond to the main compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic absorptions for the ketone and ester carbonyl groups are expected. The presence of impurities with different functional groups can be detected by additional or shifted absorption bands.

Experimental Protocols

The following are representative protocols for the analysis and purification of this compound.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the quantitative analysis of this compound. Instrument parameters should be optimized for the specific equipment used.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary Column: A non-polar column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

GC-MS Parameters (Example):

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL (split or splitless mode can be used depending on the concentration)

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp to 150 °C at 10 °C/min.

-

Ramp to 250 °C at 20 °C/min, hold for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 35-350.

Data Analysis:

-

Integrate the peak area of this compound in the chromatograms of the standards and the sample.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the sample from the calibration curve.

-

Calculate the purity by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

-

Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST).

Purification by Vacuum Fractional Distillation

This protocol describes the purification of commercial-grade this compound to a higher purity by removing less volatile and more volatile impurities.

Equipment:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flasks

-

Vacuum pump with a vacuum gauge

-

Heating mantle with a stirrer

Procedure:

-